メタホウ酸バリウム一水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

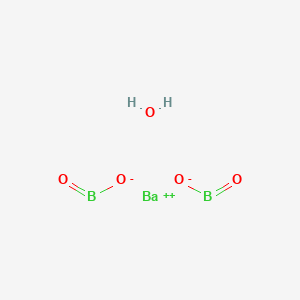

Barium metaborate monohydrate is an inorganic compound with the linear formula Ba(BO2)2·H2O . It is a highly water-insoluble crystalline Barium source for uses compatible with higher (basic) pH environments . It is available as a white powder or colorless crystals .

Synthesis Analysis

Barium metaborate can be synthesized from the borax solution (Na2B4O7·10H2O) and barium chloride (BaCl2·2H2O) in a glass-batch reactor with stirring . The yield of Barium metaborate monohydrate can reach up to 90% under specific conditions .Molecular Structure Analysis

The molecular weight of Barium metaborate monohydrate is 240.96 . The compound consists of barium ions (Ba++), and borate ions (BO2-) in a 1:2 ratio .Chemical Reactions Analysis

Barium borate can be prepared by the reaction of an aqueous solution of boric acid with barium hydroxide . The prepared γ-barium borate contains water of crystallization that cannot be completely removed by drying at 120 °C .Physical and Chemical Properties Analysis

Barium metaborate monohydrate is a white powder or colorless crystals . It is highly water-insoluble . The compound has a molecular weight of 240.96 .科学的研究の応用

水素貯蔵

メタホウ酸バリウム一水和物は、大規模な水素貯蔵のための有望な候補であるアルカリ金属ボロハイドライドの研究に使用されます . それらは水と自然に反応し、水素とメタホウ酸塩を生成します . このような自己加水分解溶液の物理化学的特性は、水素発生、pH変化、およびNMRを用いた反応中間体のモニタリングによって調べられます .

ナノメートル粉末の合成

メタホウ酸バリウム一水和物は、ナノメートルのβ-メタホウ酸バリウム粉末に合成することができます . この合成は、さまざまなホウ酸塩溶液を用いて超音波支援沈殿によって行われます . 反応温度と時間、pH、結晶化時間などのBaB2O4収率(%)への影響が調査されています .

高純度標準

これらの標準は、X線回折(XRD)やX線蛍光(XRF)などの研究に使用される機器の校正に不可欠です.

無機化合物研究

メタホウ酸バリウム一水和物は、無機化合物であり、バリウムのホウ酸塩です . それは水和物(BaB2O4·nH2O)または脱水物の形態で利用できます . 結合水の量は、合成反応条件によって異なります .

工業用添加剤

メタホウ酸バリウム一水和物は、繊維、ゴム、塗料、木材、および同様のセクターを含むいくつかの産業で添加剤として使用されます<a aria-label="2: " data-citationid="389e3666-29e0-6fff-cfe8-86690577dfa5-34" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11164-013-1106-3" target="_blank

作用機序

Target of Action

Barium metaborate monohydrate, commercially known as Busan 11-M1, is primarily used as a multifunctional pigment in the manufacturing process of paints, paper/paper products, industrial adhesives, and coatings . Its primary targets are the materials it is added to, where it acts as a corrosion inhibitor, tannin stain blocker, flame retardant, and metal stabilizer .

Mode of Action

Barium metaborate monohydrate interacts with its targets in several ways:

- Corrosion Inhibition : It provides excellent flash and early-rust inhibition .

- Tannin Stain Blocking : It is used in primers and topcoats to block tannin stains .

- Flame Retardancy : It performs well as a flame retardant in both solvent- and water-based coatings containing a halogen donor .

- Metal Stabilization : It reduces the rate at which zinc metal converts to zinc oxide or zinc carbonate, thereby improving adhesion when coating galvanized steel .

Pharmacokinetics

Its solubility properties suggest that it could be absorbed and distributed if it were to enter a biological system.

Result of Action

The result of barium metaborate monohydrate’s action is the enhancement of the properties of the materials it is added to. This includes improved corrosion resistance, tannin stain blocking, flame retardancy, and metal stabilization .

Action Environment

The action of barium metaborate monohydrate can be influenced by environmental factors such as temperature and pH . For example, its solubility increases in hot water , which could potentially enhance its action in certain environments. Additionally, its efficacy as a flame retardant can vary depending on the resin and the halogen used .

Safety and Hazards

将来の方向性

Barium metaborate monohydrate is used in the production of ceramic glazes, luminophors, oxide cathodes, and as additives to pigments for aqueous emulsion paints . It is also used as a corrosion inhibitor, tannin stain blocking agent, flame retardant, and metal stabilizer . Future directions may include further exploration of these applications and the development of new ones.

特性

IUPAC Name |

barium(2+);oxido(oxo)borane;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ba.H2O/c2*2-1-3;;/h;;;1H2/q2*-1;+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOXZJCHHKIXMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2BaH2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631164 |

Source

|

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26124-86-7 |

Source

|

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM METABORATE MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes Barium metaborate monohydrate effective against termites?

A: The research article focuses on the oral toxicity of Barium metaborate monohydrate to Eastern subterranean termites (Reticulitermes flavipes). While the exact mechanism of action isn't fully detailed within this study, it highlights the compound's toxicity when ingested by termites. [] This suggests that Barium metaborate monohydrate likely interferes with vital biological processes within the termites upon ingestion, ultimately leading to their death. Further research would be needed to elucidate the precise molecular targets and downstream effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)